Product packaging for Benzenemethanol, 2-(2,3-butadienyl)-(Cat. No.:CAS No. 596112-18-4)

Benzenemethanol, 2-(2,3-butadienyl)-

Cat. No.: B13942512
CAS No.: 596112-18-4
M. Wt: 160.21 g/mol
InChI Key: NWPSWXSNQHHLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 2-(2,3-butadienyl)- is a specialized aromatic alcohol reagent intended for research and development purposes. Compounds within the benzenemethanol family are known to serve as solvents, intermediates in organic synthesis, and precursors for the production of various esters and polymers . The unique structure of this compound, featuring a butadienyl side chain, suggests potential application in the synthesis of more complex organic molecules or in polymerization studies, analogous to other butadiene-derived chemicals used in catalytic processes . As a standard practice for chemicals of this nature, it is supplied for use in controlled laboratory settings. Benzenemethanol, 2-(2,3-butadienyl)- is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B13942512 Benzenemethanol, 2-(2,3-butadienyl)- CAS No. 596112-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

596112-18-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h3-5,7-8,12H,1,6,9H2

InChI Key

NWPSWXSNQHHLEP-UHFFFAOYSA-N

Canonical SMILES

C=C=CCC1=CC=CC=C1CO

Origin of Product

United States

Strategic Retrosynthesis and Advanced Synthetic Methodologies for Benzenemethanol, 2 2,3 Butadienyl

Retrosynthetic Analysis of the 2-(2,3-Butadienyl)-Benzenemethanol Core

Retrosynthetic analysis provides a framework for dissecting a complex target molecule into simpler, commercially available, or easily accessible starting materials. For Benzenemethanol, 2-(2,3-butadienyl)-, the primary points for disconnection are the allene (B1206475) functional group and the substituted benzenemethanol framework.

The allene functional group, characterized by its adjacent double bonds, is a high-energy moiety that can often be synthesized from more stable precursors. A prevalent and powerful strategy involves disconnecting the allene back to a propargylic (alkynyl) intermediate. This transformation is rooted in the facile conversion of propargylic systems to allenes through various rearrangement and displacement reactions.

One logical disconnection involves a sigmatropic rearrangement, a pericyclic reaction where a sigma-bond migrates across a pi-system. Specifically, a nih.govrsc.org-sigmatropic rearrangement of a propargylic ylide or a rsc.orgrsc.org-sigmatropic rearrangement of a propargylic ester or similar derivative can be envisioned. This approach disconnects the allene to a corresponding propargylic alcohol derivative, which is often more synthetically accessible.

Another key disconnection strategy is based on an S­N2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) type reaction. In this retrosynthetic step, the allene is formed by the attack of a nucleophile (conceptually a hydride for the terminal allene) at the γ-position of a propargylic electrophile, which possesses a suitable leaving group at the α-position. This deconstructs the 2,3-butadienyl group to a 1-butyn-3-yl precursor with a leaving group.

The benzenemethanol scaffold presents two primary sites for disconnection: the C-C bond connecting the butadienyl group to the aromatic ring and the C-C bond of the hydroxymethyl group.

Disconnection 1: C(aryl)-C(allene) Bond

A primary disconnection can be made at the bond between the benzene (B151609) ring and the allene sidechain. This suggests a cross-coupling strategy in the forward synthesis. The precursors would be an ortho-substituted benzenemethanol derivative bearing a leaving group (e.g., a halide like iodine or bromine) and a suitable organometallic reagent containing the 2,3-butadienyl moiety, or more practically, a propargylic precursor that can be converted to the allene in situ or in a subsequent step. This approach benefits from the vast library of palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions.

Disconnection 2: C(aryl)-C(H2OH) Bond

Alternatively, the hydroxymethyl group can be disconnected. This functional group interconversion (FGI) leads to a precursor such as 2-(2,3-butadienyl)benzaldehyde or a corresponding benzoic acid derivative. In the forward synthesis, the hydroxymethyl group would be installed via reduction of the aldehyde or a carboxylic acid derivative. This strategy is advantageous if the aldehyde or acid is easier to synthesize or couple with the allene sidechain precursor.

Combining these approaches, a plausible retrosynthetic pathway might involve disconnecting the target molecule to 2-iodobenzaldehyde. The 2,3-butadienyl sidechain could then be installed via a coupling reaction with a propargylic precursor, followed by reduction of the aldehyde to furnish the final benzylic alcohol.

Methodologies for the Construction of the 2,3-Butadienyl Unit

The synthesis of allenes is a field of active research, with numerous methods developed to control their formation. rsc.org The conversion of propargylic substrates stands out as one of the most versatile and widely employed strategies due to the ready availability of the starting materials. rsc.org

Propargylic alcohols and their derivatives are ideal precursors for allene synthesis. rsc.org The electronic nature of the alkyne and the propargylic position facilitates a range of transformations, including rearrangements, additions, and eliminations, that can lead to the desired allenic structure. acs.org

Sigmatropic rearrangements are powerful, stereospecific reactions that can efficiently generate allenes from propargylic precursors. benthamdirect.comingentaconnect.com The nih.govrsc.org-sigmatropic rearrangement is particularly notable. For instance, rhodium-catalyzed reactions of propargylic alcohols with diazo compounds can generate an intermediate oxonium ylide. nih.gov This ylide then undergoes a rapid nih.govrsc.org-sigmatropic rearrangement to yield α-hydroxy allenes. nih.gov While the target molecule is not an α-hydroxy allene, this principle highlights the utility of rearrangements starting from propargylic alcohols.

The choice of catalyst can be crucial in directing the reaction pathway. For example, in reactions involving diazoketones and propargyl alcohol, electron-rich rhodium catalysts can favor a rsc.orgrsc.org-sigmatropic rearrangement, while electron-deficient catalysts may favor the nih.govrsc.org-pathway. nih.gov These rearrangements often proceed with high stereospecificity, allowing for the transfer of chirality from a chiral propargylic starting material to the allenic product. nih.gov

Precursor TypeReactionCatalyst/ConditionsProduct TypeRef.
Propargylic AlcoholOxonium Ylide Formation & RearrangementRh₂(S-DOSP)₄, Methyl Aryldiazoacetateα–Hydroxy Allene nih.gov
Propargylic Ester rsc.orgrsc.org-Sigmatropic RearrangementHeat or Metal CatalystFunctionalized Allene benthamdirect.com
Propargyl SulfinateMislow-Evans RearrangementHeatAllenyl Sulfoxide

Reductive elimination and related S­N2' displacement reactions provide another direct route to allenes from propargylic substrates. nih.gov These methods involve the formal addition of a hydride or an organic group to the alkyne with concomitant elimination of a leaving group from the propargylic position.

A notable example is the reduction of propargylic alcohols using Schwartz's reagent (Cp₂Zr(H)Cl). nih.gov The reaction proceeds via the formation of a zinc or magnesium alkoxide, followed by hydrozirconation of the alkyne. This generates a vinyl-metal species that rapidly undergoes syn-elimination to form the allene. nih.gov This method is valued for its high yield, stereospecificity, and ability to transfer chirality from an enantioenriched propargylic alcohol to the allenic product. nih.gov

Transition metal-catalyzed reactions also employ reductive elimination as a key step. Nickel-catalyzed cross-coupling of propargyl bromides with alkylzinc halides can selectively produce allenes. nih.gov The mechanism is proposed to involve the formation of a propargyl carbon radical, followed by reductive elimination from a nickel complex to yield the allene product. nih.gov Similarly, iron-catalyzed Kumada-type couplings of propargyl electrophiles with Grignard reagents can also generate allenes, though sometimes with competing formation of the isomeric alkyne. nih.gov

Propargyl SubstrateReagent(s)CatalystKey FeatureRef.
Propargylic AlcoholCp₂Zr(H)Cl, EtMgCl or EtZnClNoneHigh stereospecificity, direct S­N2' hydride addition nih.gov
Propargyl BromideAlkylzinc HalidesNickel ComplexRadical mechanism, regioselective nih.gov
1,3-EnyneAlkyl Iodide, Aryl IodideNickel ComplexThree-component reductive 1,4-addition miragenews.com
Propargyl CarbonateAryl Iodide, Diboron (B99234) SpeciesPdCl₂(PPh₃)₂, CuClMulticomponent coupling acs.org

Metal-Catalyzed Allene Formation

Metal-catalyzed reactions are among the most powerful tools for the construction of the allene functionality, offering high efficiency and control over selectivity.

Copper catalysis provides versatile methods for allene synthesis. One notable approach is the decarboxylative coupling of alkynyl carboxylic acids. In a typical reaction, an aryl alkynyl carboxylic acid reacts with paraformaldehyde and a secondary amine (such as dicyclohexylamine) in the presence of a copper(I) catalyst, like CuI, to yield terminal allenes. nih.govorganic-chemistry.orgacs.org This method is advantageous due to its use of readily available starting materials and good functional group tolerance. nih.govacs.org The reaction is believed to proceed through the formation of a copper alkynide intermediate, which then reacts with an in situ-generated iminium species, followed by a copper-mediated rearrangement to the allene. acs.org

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
Phenylpropiolic acidParaformaldehyde, DicyclohexylamineCuI (20 mol%)Diglyme100Moderate to Good nih.govorganic-chemistry.org

Another powerful copper-catalyzed method is the radical difunctionalization of 1,3-enynes. This approach allows for the introduction of two different functional groups across the enyne system to generate highly substituted allenes. semanticscholar.orgacs.orgacs.org For instance, the combination of copper catalysis with photoredox catalysis enables the decarboxylative 1,4-carbocyanation of 1,3-enynes using alkyl N-hydroxyphthalimide esters as radical precursors. nih.gov This dual catalytic system operates under mild, redox-neutral conditions and exhibits broad substrate scope. nih.gov Enantioselective variants of this radical difunctionalization have also been developed, employing chiral ligands to control the stereochemistry of the newly formed axial chirality in the allene product. acs.orgrsc.org

SubstrateRadical PrecursorCatalyst SystemKey FeatureReference
1,3-EnyneAlkyl Diacyl PeroxideCu(I) complex1,4-Carbocyanation acs.org
1,3-EnyneN-FluorobenzenesulfonimideCu(I) complex1,4-Sulfimidocyanation acs.org
1,3-EnyneAlkyl NHP esterCu(I)/Photoredox catalystDecarboxylative 1,4-carbocyanation nih.gov
1,3-EnyneVarious radical precursorsChiral Cu(I) complexEnantioselective difunctionalization acs.orgrsc.org

Palladium catalysis is a cornerstone of modern organic synthesis and offers several reliable routes to allenes. The cross-coupling of propargylic carbonates with various partners is a prominent method. For example, a bimetallic palladium/copper system can catalyze the reaction of propargylic carbonates with aryl iodides and diboron species to produce multisubstituted allenes. acs.org This reaction is thought to proceed via an allenylboronic acid intermediate. acs.org Palladium catalysts can also effect the allylic allenylation of homoallyl alcohols with propargylic carbonates through a sequence of oxidative addition, decarboxylation, and retro-allylation. rsc.org

The Heck alkynylation , a variation of the classical Heck reaction, can also be employed for allene synthesis. While traditionally used to form enynes, under specific conditions, palladium-catalyzed reactions of allenes can lead to substituted 1,3-dienes through a Heck-type mechanism, demonstrating the versatility of palladium in manipulating unsaturated systems. nih.gov Furthermore, palladium-catalyzed C-H activation of allenes has been reported, enabling their direct alkenylation to form penta-1,2,4-triene products. acs.org

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of allenes. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating reactions that lead to allene formation. For instance, gold(I) complexes catalyze the intermolecular reaction of propargylic alcohols with aromatic compounds to produce functionalized allenes under mild conditions. acs.org Gold catalysis can also be involved in the cross-coupling of masked carbenes and vinylidenes to generate the allene core. pnas.org

Rhodium catalysts also offer unique pathways to allenes and related compounds. Rhodium(I) complexes can promote the dimerization of monosubstituted allenes to form cross-conjugated trienes. nih.gov Rhodium-catalyzed isomerization of alkynes can lead to allene intermediates, which can then participate in subsequent addition reactions. acs.org Additionally, rhodium-catalyzed intramolecular tetradehydro-Diels–Alder reactions of enediynes have been shown to proceed through a rhodium-stabilized cyclic allene intermediate. rsc.org

Radical Transformations for Allene Synthesis

Radical reactions provide a complementary approach to metal-catalyzed methods for allene synthesis. rsc.org These transformations often proceed under mild conditions and can tolerate a wide range of functional groups. researchgate.net The radical functionalization of allenes has seen significant progress, encompassing difunctionalization and trifunctionalization reactions. researchgate.netrsc.org Typically, a radical species will add to the central carbon of the allene, forming a more stable allyl radical, which can then be trapped by another reagent. rsc.org

Various methods can be used to generate the initial radical, including the use of radical initiators or photoredox catalysis. nih.gov For example, the addition of perfluoroalkyl radicals to allenes has been well-studied. nih.gov Copper-catalyzed radical processes, as mentioned earlier, often involve the generation of an allenyl radical intermediate. acs.org These radical strategies have been successfully applied to the synthesis of complex molecules and offer a powerful alternative for constructing the allene moiety. rsc.orgacs.org

Organocatalytic Strategies for Asymmetric Allene Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including axially chiral allenes. rsc.org Chiral organocatalysts, such as phosphoric acids, can be used to control the stereochemical outcome of reactions that form allenes. acs.org These methods often provide access to highly functionalized, enantiopure allenes. rsc.orgrsc.org

One common strategy involves the dearomatization of naphthols with β,γ-alkynyl-α-imino esters, catalyzed by a chiral phosphoric acid, to generate allene-derived naphthalenones bearing a quaternary stereocenter and axial chirality. acs.org Another approach is the asymmetric 1,8-addition of nucleophiles to in situ-generated aza-para-quinone methides derived from racemic propargylic tertiary alcohols, which provides access to chiral tetrasubstituted allenes. acs.org These organocatalytic methods are attractive due to their mild reaction conditions and avoidance of transition metals. rsc.org

Catalyst TypeReaction TypeKey FeatureReference
Chiral Phosphoric AcidDearomatization of naphtholsAccess to axially chiral allene-derived naphthalenones acs.org
Chiral Phosphoric Acid1,8-Addition to aza-para-quinone methidesEnantioconvergent synthesis of tetrasubstituted allenes acs.org

Strategies for Introducing the Benzenemethanol Moiety

The introduction of the benzenemethanol moiety, specifically at the ortho position to the allenyl group, is the second key challenge in the synthesis of the target molecule. The directing effects of substituents on the benzene ring play a crucial role in determining the position of subsequent electrophilic aromatic substitutions.

A plausible strategy would involve the introduction of the allenyl group first, followed by ortho-formylation and subsequent reduction. However, the directing nature of an allenyl substituent is not strongly established as a classical ortho-para or meta director.

A more reliable approach would be to start with an ortho-substituted benzene derivative where one substituent can be converted into the hydroxymethyl group and the other can be used as a handle for introducing the allene. For example, starting with 2-bromobenzaldehyde, the aldehyde can be protected, followed by a metal-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with a suitable alkyne followed by rearrangement, or a direct coupling with an allenyl organometallic reagent) to install the butadienyl group. Deprotection and reduction of the aldehyde would then yield the desired benzenemethanol moiety.

Alternatively, an ortho-lithiation strategy on a protected benzyl (B1604629) alcohol derivative, followed by reaction with an appropriate electrophile to introduce the allene precursor, could be envisioned. The choice of strategy would depend on the compatibility of the functional groups throughout the synthetic sequence.

Functionalization of Aromatic Precursors

The initial stage in the synthesis of Benzenemethanol, 2-(2,3-butadienyl)- involves the strategic functionalization of a benzene ring to install the required ortho-substituents: a hydroxymethyl group and a buta-2,3-dien-1-yl group. One viable approach begins with a precursor already containing a handle for one of the functional groups. For instance, starting with benzyl alcohol, the ortho position can be directly functionalized. Alternatively, a precursor such as 2-methylbenzyl alcohol could be employed, where the methyl group is subsequently elaborated into the allenic sidechain.

A common and effective strategy for constructing allenes involves the isomerization or rearrangement of propargylic precursors. nih.gov This suggests a retrosynthetic pathway where the target allene is derived from a corresponding ortho-substituted propargyl alcohol. This involves the introduction of a propargyl group onto the aromatic ring, followed by a base-catalyzed or metal-catalyzed rearrangement to form the cumulative double bonds of the allene system. The synthesis of allenes has seen significant advancements through various catalytic methods, expanding the toolkit for such transformations. acs.orgrsc.org

Directed Ortho-Metalation in Substituted Benzene Systems

Directed ortho-metalation (DoM) stands out as a powerful and highly regioselective strategy for functionalizing aromatic rings. chem-station.com This method utilizes a directing metalation group (DMG) on the benzene ring, which complexes with an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org This process generates a stabilized aryllithium intermediate that can be trapped by a wide range of electrophiles. unblog.fr

In the context of synthesizing Benzenemethanol, 2-(2,3-butadienyl)-, the hydroxyl group of benzyl alcohol itself (or its corresponding alkoxide) can serve as an effective DMG. illinois.edu The synthetic sequence would involve:

Protection of the benzyl alcohol or, more commonly, a double deprotonation using at least two equivalents of a strong alkyllithium base (e.g., n-butyllithium or s-butyllithium). The first equivalent deprotonates the alcohol to form a lithium alkoxide, which then acts as the DMG.

The second equivalent of the base abstracts a proton from the sterically accessible ortho position, facilitated by the coordinating effect of the lithium alkoxide. baranlab.org This step is typically performed at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. uwindsor.careddit.com

The resulting dilithio species is then quenched with a suitable electrophile to introduce the four-carbon chain. A propargyl halide, such as 1-bromo-2-butyne, could be used as the electrophile.

Subsequent rearrangement of the resulting ortho-propargyl benzyl alcohol would yield the final allenic product.

The effectiveness of various directing groups has been extensively studied, with alkoxides, amides, and carbamates being among the most powerful. uwindsor.ca

Directing Metalation Group (DMG)Relative Directing AbilityTypical Base / SolventNotes
-O-C(O)NR₂ (Carbamate)Very Strongs-BuLi / THFOne of the most powerful DMGs known. uwindsor.ca
-CONR₂ (Amide)Strongs-BuLi or t-BuLi / THFWidely used in synthesis for its reliability. wikipedia.org
-CH₂OLi (Lithium Alkoxide)Strongn-BuLi (2 equiv.) / THFDirects lithiation ortho to the original -CH₂OH group. illinois.edu
-OCH₃ (Methoxy)Moderaten-BuLi / Ether or THFA classic DMG, though less powerful than amides. wikipedia.org
-F (Fluoro)Weakn-BuLi / THFDirects lithiation but can also be subject to nucleophilic attack. unblog.fr

Stereoselective Formation of Secondary Benzylic Alcohols

While the target compound, Benzenemethanol, 2-(2,3-butadienyl)-, is a primary alcohol, the principles of stereoselective synthesis are crucial for creating related, more complex structures. Should the synthetic target be a secondary benzylic alcohol, such as α-methyl-2-(2,3-butadienyl)-benzenemethanol, this would introduce a stereocenter at the carbinol carbon. Furthermore, the allenic substituent itself can possess axial chirality, leading to the possibility of multiple diastereomers.

The synthesis of such chiral secondary benzylic alcohols can be achieved with high levels of enantio- and diastereoselectivity through modern catalytic methods. organic-chemistry.org For example, a synthetic route could proceed through an intermediate like 2-(2,3-butadienyl)-benzaldehyde. The stereoselective addition of an organometallic reagent (e.g., MeLi or MeMgBr) to the aldehyde carbonyl can be controlled using chiral catalysts or ligands.

Recent advancements have demonstrated the power of dual-catalyst systems, such as Pd/Cu co-catalyzed reactions, for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. nih.gov This approach allows for the selective formation of any of the possible stereoisomers from the same set of starting materials simply by changing the configuration of the chiral ligands. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding ketone offers another robust method for accessing enantiomerically enriched secondary benzylic alcohols. chemrxiv.org

Convergent and Divergent Synthetic Routes to Benzenemethanol, 2-(2,3-butadienyl)-

The synthesis of the target molecule can be approached through either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the molecule independently before combining them in a late-stage step. For Benzenemethanol, 2-(2,3-butadienyl)-, a convergent approach could involve a transition-metal-catalyzed cross-coupling reaction. For instance, a protected form of 2-(hydroxymethyl)phenylboronic acid could be coupled with a suitable allenyl halide or triflate under Suzuki coupling conditions. This strategy allows for the efficient and modular construction of the target molecule from well-defined building blocks.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of distinct products. The ortho-lithiated benzyl alcohol intermediate generated via DoM is an excellent starting point for a divergent approach. This single intermediate can react with a diverse library of electrophiles to generate a wide array of ortho-substituted benzyl alcohols. Quenching with different propargylic electrophiles, followed by various transformations (isomerization, cyclization, etc.), could lead to a family of compounds including and related to the target allene. This approach is highly valuable for chemical biology and materials science, where structural diversity is key.

Green Chemistry Considerations in the Synthesis of Benzenemethanol, 2-(2,3-butadienyl)-

Adopting green chemistry principles is essential for developing sustainable synthetic routes. paperpublications.org Key considerations include maximizing atom economy, minimizing waste (E-Factor), and choosing environmentally benign solvents and catalysts. the-gist.org

Atom Economy and E-Factor Analysis

Atom economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred. In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering atom economy. rsc.org

For a hypothetical DoM step where ortho-lithiated benzyl alcohol is quenched with 1-bromo-2-butyne, the atom economy would be suboptimal due to the formation of lithium bromide as a byproduct.

Hypothetical Atom Economy Calculation for Electrophilic Quench
ReactantFormulaMolecular Weight (g/mol)
2-Lithiobenzyl alcohol lithium saltC₇H₆Li₂O120.01
1-Bromo-2-butyneC₄H₅Br132.99
Total Reactant MW 253.00
ProductFormulaMolecular Weight (g/mol)
2-(But-2-yn-1-yl)benzyl alcoholC₁₁H₁₂O160.21
Atom Economy (%) (160.21 / 253.00) * 100% = 63.3%

The E-Factor provides a more practical measure of waste by quantifying the mass ratio of waste to product. rsc.org It accounts for solvent losses, reaction byproducts, and purification waste. The DoM route, requiring stoichiometric organolithium reagents and anhydrous ethereal solvents, would likely have a high E-Factor. In contrast, a route employing catalytic C-H activation or cross-coupling could significantly lower the E-Factor by reducing stoichiometric waste.

Solvent Selection and Catalytic Efficiency

The choice of solvent is critical from a green chemistry perspective. DoM reactions traditionally use solvents like THF and diethyl ether, which have safety and environmental drawbacks. uwindsor.ca Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or the use of co-solvents like toluene (B28343) to minimize the use of ethereal solvents. researchgate.net

Improving catalytic efficiency is a central goal of green chemistry. paperpublications.org Employing catalytic methods over stoichiometric ones drastically reduces waste. For the synthesis of Benzenemethanol, 2-(2,3-butadienyl)-, catalysis can be implemented in several key steps:

C-C Bond Formation: A catalytic cross-coupling reaction (e.g., Suzuki, Heck) to form the ortho C-C bond would be greener than a DoM approach.

Allene Synthesis: The isomerization of a propargyl precursor to the target allene can often be achieved with catalytic amounts of a transition metal complex (e.g., copper or palladium), offering a more efficient pathway than stoichiometric methods. acs.orgorganic-chemistry.org

The development of highly active and recyclable catalysts is paramount for creating truly sustainable synthetic processes for complex molecules like Benzenemethanol, 2-(2,3-butadienyl)-.

Development of Sustainable Reaction Conditions

The development of sustainable synthetic methodologies for complex molecules like Benzenemethanol, 2-(2,3-butadienyl)- is a critical focus of modern chemical research, aiming to reduce environmental impact and improve process efficiency. While specific research on sustainable routes for this particular compound is not extensively documented, principles of green chemistry can be applied by examining the synthesis of structurally related substituted benzyl alcohols and compounds featuring the allene moiety. Key strategies in this endeavor include the use of eco-friendly solvents, the development of catalytic systems that minimize waste, and the utilization of alternative energy sources.

One promising approach involves the adoption of transition-metal-free reaction conditions. For instance, a simple, benign, and efficient pathway for the synthesis of diphenyl-substituted alcohols has been developed through the radical coupling of aromatic alcohols. This method avoids the use of toxic and expensive transition metal catalysts, aligning with the principles of green chemistry. nih.gov Such a strategy could potentially be adapted for the synthesis of Benzenemethanol, 2-(2,3-butadienyl)- by coupling a suitable ortho-substituted aromatic alcohol with a propargyl-containing fragment.

Another avenue for sustainable synthesis is the direct functionalization of C-H bonds. The synthesis of benzylic alcohols through C-H oxidation represents a highly atom-economical approach. acs.org Electrochemical methods, in particular, offer a sustainable protocol for such transformations by using electricity as a clean reagent. acs.org This approach, combined with a recyclable catalyst, could provide a greener alternative to traditional oxidation methods that often rely on stoichiometric and hazardous oxidizing agents. For example, ruthenium supported on alumina (B75360) has been investigated for the solvent-free selective oxidation of benzyl alcohol using air as the oxidant, demonstrating high selectivity and catalyst stability over several cycles. mdpi.com

Furthermore, the synthesis of the allene functional group can be approached through sustainable methods. Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of allenes under mild reaction conditions, offering a green alternative to traditional methods that may require harsh reagents or high temperatures. rsc.org This methodology could be incorporated into the synthesis of Benzenemethanol, 2-(2,3-butadienyl)- by constructing the allene moiety on a pre-functionalized benzene ring.

The following table summarizes various sustainable conditions that have been successfully applied to the synthesis of substituted benzyl alcohols and allenes, providing a framework for the development of a green synthesis of Benzenemethanol, 2-(2,3-butadienyl)-.

Reaction TypeKey Sustainable FeaturesCatalyst/ReagentSolventEnergy SourceApplicability to Target Compound
Radical Coupling of Aromatic AlcoholsTransition-metal-freet-BuONaTolueneThermalPotential for coupling an ortho-substituted benzyl alcohol with an allene precursor. nih.gov
Benzylic C-H OxidationHigh atom economyCopper(I) acetate (B1210297)DichloromethaneElectrochemicalDirect oxidation of a 2-(2,3-butadienyl)toluene. acs.org
Solvent-Free OxidationNo solvent, air as oxidantRu on AluminaSolvent-freeThermalOxidation of a suitable precursor alcohol under green conditions. mdpi.com
Allene SynthesisMild reaction conditionsPhotoredox/Nickel dual catalystNot specifiedVisible light (Blue LEDs)Formation of the 2,3-butadienyl group on the aromatic ring. rsc.org

By integrating these sustainable strategies, a more environmentally friendly and efficient synthesis of Benzenemethanol, 2-(2,3-butadienyl)- can be envisioned. Future research in this area would likely focus on combining these principles to develop a holistic green synthetic route.

Comprehensive Reactivity and Mechanistic Investigations of Benzenemethanol, 2 2,3 Butadienyl

Reactions Involving the 2,3-Butadienyl Moiety

The 2,3-butadienyl group, an allene (B1206475), is an unsaturated hydrocarbon with two cumulative double bonds. This functionality is known for its participation in a variety of transformations, including cycloadditions and addition reactions.

Allenes are versatile substrates in cycloaddition reactions, capable of participating in various modes of cyclization depending on the reaction partner and conditions.

The ortho-disposed benzylic alcohol and butadienyl groups in Benzenemethanol, 2-(2,3-butadienyl)- create a favorable geometry for intramolecular cyclization reactions. While direct studies on this specific molecule are not prevalent, analogous systems such as α-benzyl allenoates have been shown to undergo intramolecular cyclization catalyzed by transition metals like PtCl₂ to form indene (B144670) and furanone derivatives. upf.edu In a similar vein, the intramolecular cyclization of N-(3-butynyl)-sulfonamides can be catalyzed by PdCl₂ or AuCl to yield dihydropyrroles. upf.edu For Benzenemethanol, 2-(2,3-butadienyl)-, acid-catalyzed or metal-catalyzed activation of the allene could facilitate the attack of the benzylic hydroxyl group, leading to the formation of cyclic ethers. The regioselectivity of such a cyclization would be influenced by the substitution pattern of the allene and the nature of the catalyst.

The allene moiety can readily participate in intermolecular cycloaddition reactions. For instance, [2+2] photocycloadditions of cinnamic acid derivatives have been utilized in the synthesis of truxinate natural products. nih.gov Similarly, the 2,3-butadienyl group could be expected to undergo [2+2] cycloadditions with activated alkenes or alkynes. Diels-Alder, or [4+2], cycloadditions are also a hallmark of conjugated diene reactivity. Although the 2,3-butadienyl group is a cumulene rather than a conjugated diene, it can react with dienophiles. The regioselectivity of such reactions is often influenced by the electronic nature of the substituents on both the allene and the dienophile. unimi.it Furthermore, 1,3-dipolar cycloadditions represent another important class of reactions for allenes. For example, the reaction of 1,2-diaza-1,3-butadienes with propargyl alcohol can lead to the formation of bi-heterocyclic systems through a series of steps that can include a 1,3-dipolar cycloaddition. rsc.org

Illustrative Intermolecular Cycloaddition Reactions

Reaction Type Dienophile/Dipole Product Type Reference
[2+2] Photocycloaddition Substituted Cinnamic Acid Cyclobutane nih.gov
[4+2] Cycloaddition Alkynyl Ketenes Dihydropyrimidinones unimi.it

Transition metals can play a pivotal role in mediating cycloaddition reactions of allenes, often leading to enhanced reactivity and selectivity. Rhodium catalysts, for instance, have been employed in the enantioselective formal [4+1] cyclization of benzyl (B1604629) alcohols with silane (B1218182) reagents to produce chiral-at-silicon cyclic silyl (B83357) ethers. nih.gov Chiral π–Cu(II) complexes have been shown to catalyze the isomerization of N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole to an N-allenoylpyrazole intermediate, which then undergoes site-selective and enantioselective [3+2], [4+2], or [2+2] cycloaddition reactions. nih.gov Such catalytic systems could potentially be adapted for Benzenemethanol, 2-(2,3-butadienyl)-, enabling asymmetric cycloaddition reactions.

Examples of Metal-Catalyzed Cycloadditions of Related Systems

Catalyst Reaction Type Substrate Analogue Product Reference
Rhodium Complex [4+1] Cyclization Benzyl Alcohol Chiral Cyclic Silyl Ether nih.gov
Chiral π–Cu(II) Complex [3+2], [4+2], [2+2] Cycloaddition N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole Cycloadducts nih.gov

The double bonds of the allene moiety are susceptible to attack by both electrophiles and nucleophiles. The regioselectivity of these additions is a key consideration and is often dictated by the electronic properties of the substituents on the allene. acs.orgnih.gov

Table of Compound Names

Compound Name
Benzenemethanol, 2-(2,3-butadienyl)-
α-benzyl allenoates
Indene
Furanone
N-(3-butynyl)-sulfonamides
Dihydropyrroles
Cinnamic acid
Truxinate
Alkynyl ketenes
Dihydropyrimidinones
1,2-diaza-1,3-butadienes
Propargyl alcohol
Benzyl azides
Triazole
N-(3-butynoyl)-3,5-dimethyl-1H-pyrazole

Electrophilic and Nucleophilic Additions to the Allene

Halofunctionalization and Carboxyfunctionalization

Intramolecular cyclization of Benzenemethanol, 2-(2,3-butadienyl)- can be initiated by electrophilic halogen species in a process known as halofunctionalization. While direct studies on this specific substrate are not prevalent, analogous reactions with allenic alcohols and carboxylic acids provide a strong basis for predicting its reactivity.

In a related process, iodolactonization, allenoic acids undergo cyclization in the presence of iodine to form lactones. nih.govresearchgate.netacs.org This reaction proceeds through the formation of an iodonium (B1229267) ion intermediate from the allene, which is then attacked by the internal carboxylate nucleophile. For Benzenemethanol, 2-(2,3-butadienyl)-, the hydroxyl group can act as the internal nucleophile. Treatment with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or iodine, is expected to trigger an intramolecular cyclization. The reaction would likely proceed via the formation of a five- or six-membered ether, depending on the regioselectivity of the nucleophilic attack on the intermediate halonium ion. The regiochemical outcome is influenced by factors such as the substitution pattern of the allene and the reaction conditions.

Similarly, carboxyfunctionalization, though more commonly observed in the context of lactone formation from allenoic acids, can be envisaged. If the alcohol of Benzenemethanol, 2-(2,3-butadienyl)- were first converted to a carboxylic acid, a subsequent intramolecular carboxyfunctionalization, such as iodolactonization, would be a feasible transformation to yield a lactone.

Radical Additions to Allenes

The allene moiety is also susceptible to attack by radicals. The addition of a radical to an allene can occur at either the central sp-hybridized carbon, leading to a resonance-stabilized allyl radical, or at one of the terminal sp²-hybridized carbons, resulting in a vinyl radical. dtu.dk The regioselectivity of this addition is governed by a combination of steric and electronic factors, including the nature of the attacking radical and the substitution pattern of the allene. dtu.dk

In the case of Benzenemethanol, 2-(2,3-butadienyl)-, an intramolecular radical cyclization is a plausible transformation. A radical could be generated at the benzylic position or on the oxygen of the hydroxyl group under appropriate conditions (e.g., using a radical initiator or through photoredox catalysis). This radical could then add to the allene moiety. The regioselectivity of the initial radical addition and the subsequent cyclization would determine the structure of the resulting cyclic product. For example, addition of a benzylic radical to the central carbon of the allene would generate an allyl radical, which could then be trapped to form a stable product.

Intermolecular radical additions are also well-documented for allenes, including allenols. dtu.dk These reactions allow for the introduction of a wide range of functional groups, such as perfluoroalkyl groups, by reacting the allene with a suitable radical precursor. dtu.dk

Table 4: Regioselectivity in Radical Additions to Allenes

Radical SourceAllene SubstitutionPredominant Site of AttackProduct TypeReference
CF₃I (UV light)PropadieneTerminal carbonVinylic iodide dtu.dk
Perfluoroalkyl iodides2,3-AllenolsTerminal carbon3-Iodo-4-perfluoroalkyl-substituted allylic alcohols dtu.dk
Bromine radicalUnsubstituted alleneCentral carbon2-Bromoallyl radical dtu.dk

Transformations of the Benzenemethanol Group

The benzenemethanol moiety of the molecule can undergo transformations typical of benzylic alcohols. These reactions can be performed independently of the allene group, provided that the reaction conditions are chosen carefully to avoid unwanted side reactions with the allene.

Common transformations of the benzylic alcohol include oxidation, etherification, and esterification. Oxidation to the corresponding benzaldehyde (B42025) or benzoic acid can be achieved using a variety of standard oxidizing agents. Etherification, for instance, by Williamson ether synthesis, would involve deprotonation of the alcohol followed by reaction with an alkyl halide. Esterification can be readily accomplished by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of a catalyst.

Furthermore, the benzylic C-O bond can be cleaved under certain conditions, for example, through hydrogenolysis. The aromatic ring itself can also undergo reactions such as electrophilic aromatic substitution, although the directing effects of the 2-(2,3-butadienyl)methanol substituent would need to be considered.

Oxidation and Reduction Strategies

The benzylic alcohol functionality is a primary site for oxidative and reductive transformations. The course of these reactions is dictated by the choice of reagents and conditions, which can be tailored to yield aldehydes, carboxylic acids, or the fully reduced alkyl derivative.

Oxidation: The primary alcohol group can be selectively oxidized to either the corresponding aldehyde, 2-(2,3-butadienyl)benzaldehyde, or further to the carboxylic acid, 2-(2,3-butadienyl)benzoic acid. Milder oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. organic-chemistry.orgnih.gov Reagents such as phenyliodoso acetate (B1210297) (PIA) in a suitable solvent system are effective for converting ortho-substituted benzyl alcohols to their respective aldehydes. asianpubs.orgresearchgate.net More forceful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, will typically oxidize the primary benzylic alcohol directly to the carboxylic acid. chemistry.coachyoutube.com The presence of the allene group requires careful selection of the oxidant to avoid undesired side reactions, although the benzylic position is generally more susceptible to oxidation. youtube.com

Reduction: The reduction of the benzylic hydroxyl group to a methyl group, yielding 1-methyl-2-(2,3-butadienyl)benzene, can be achieved through various methods. A common approach involves conversion of the alcohol to a benzylic halide followed by hydrogenolysis. A more direct method is the use of hydriodic acid (HI) in the presence of red phosphorus, which is effective for the deoxygenation of benzylic alcohols. nih.govresearchgate.net This reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by reduction of the resulting benzyl iodide. nih.gov

Table 1: Representative Oxidation and Reduction Reactions
TransformationProductTypical ReagentsReference
Mild Oxidation2-(2,3-butadienyl)benzaldehydePCC, PDC, Phenyliodoso acetate (PIA) asianpubs.orgresearchgate.net
Strong Oxidation2-(2,3-butadienyl)benzoic acidKMnO₄, H⁺ or Na₂Cr₂O₇, H₂SO₄ chemistry.coachyoutube.com
Reduction (Deoxygenation)1-methyl-2-(2,3-butadienyl)benzeneHI / Red Phosphorus nih.govresearchgate.net

Derivatization of the Hydroxyl Group in a Synthetic Context

The hydroxyl group of Benzenemethanol, 2-(2,3-butadienyl)- serves as a versatile handle for synthetic derivatization, enabling the introduction of various functional groups and modification of the molecule's properties. Common derivatization strategies include esterification and etherification. These reactions are crucial for installing protecting groups, altering solubility, or preparing substrates for subsequent coupling reactions.

Esterification: The alcohol can be readily converted to its corresponding ester by reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield [2-(2,3-butadienyl)phenyl]methyl acetate.

Etherification: Conversion to an ether, such as a benzyl ether or a silyl ether, is another common strategy. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, provides a general route to ethers. Silyl ethers, valuable as protecting groups, are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base like imidazole.

Chemical derivatization is also a key technique in analytical chemistry for enhancing the detectability of molecules. nih.gov For example, fluorescent labeling reagents like dansyl chloride can react with the hydroxyl group to create a derivative that is easily detected, which is useful in metabolomics and other sensitive analytical applications. unomaha.edu

Reactions Involving the Benzylic Position (e.g., electrophilic substitution, radical reactions)

The carbon atom attached to the benzene (B151609) ring, known as the benzylic position, is exceptionally reactive. youtube.comchemistrysteps.com This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. youtube.comlibretexts.org

Radical Reactions: The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to radical abstraction. A highly selective reaction is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgmasterorganicchemistry.com This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.com This intermediate then reacts with Br₂ (present in low concentration) to form the benzylic bromide and regenerate the bromine radical. For Benzenemethanol, 2-(2,3-butadienyl)-, this reaction would need to be performed on a derivative where the hydroxyl group is protected to prevent side reactions.

Electrophilic Aromatic Substitution: The hydroxymethyl (-CH₂OH) and butadienyl groups on the benzene ring act as ortho-, para-directing activators for electrophilic aromatic substitution (EAS). msu.edu Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to introduce substituents primarily at the positions ortho and para to these groups (C4 and C6). masterorganicchemistry.comlibretexts.org The steric hindrance from the existing ortho-substituents might influence the ratio of the resulting isomers.

Table 2: Summary of Reactions at the Benzylic Position
Reaction TypeTypical ReagentsExpected Major Product (from protected alcohol)Key IntermediateReference
Radical BrominationNBS, light/peroxide1-(bromomethyl)-2-(2,3-butadienyl)benzeneBenzylic Radical youtube.comlibretexts.org
Nucleophilic Substitution (SN1 type from bromide)H₂O, EtOHBenzenemethanol, 2-(2,3-butadienyl)-Benzylic Carbocation youtube.comchemistrysteps.com
Electrophilic Aromatic Substitution (Nitration)HNO₃, H₂SO₄4-Nitro- and 6-Nitro- derivativesBenzenium ion (σ-complex) msu.edulibretexts.org

Dehydration Reactions and Their Regioselectivity

The acid-catalyzed dehydration of Benzenemethanol, 2-(2,3-butadienyl)- is expected to proceed readily due to the formation of a stable benzylic carbocation intermediate. The reaction involves protonation of the hydroxyl group by an acid, followed by the loss of water to generate the carbocation. The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the aromatic ring.

The regioselectivity of the subsequent elimination step is governed by the formation of the most stable alkene. In this case, removal of a proton from the methyl group would lead to the formation of an exocyclic double bond, resulting in the product 1-ethenyl-2-(2,3-butadienyl)benzene. This product is particularly stable because the newly formed double bond is conjugated with both the aromatic ring and the adjacent allene system, creating an extended π-system. Alternative elimination pathways are significantly less favorable.

Cascade and Domino Reactions Incorporating Benzenemethanol, 2-(2,3-butadienyl)-

The presence of multiple, proximal reactive sites—the alcohol, the allene, and the aromatic ring—makes Benzenemethanol, 2-(2,3-butadienyl)- an ideal substrate for cascade or domino reactions. These processes, where a single reaction event triggers a sequence of subsequent transformations, allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov

For instance, a palladium-catalyzed reaction, which can activate benzyl alcohols, could initiate a domino sequence. mdpi.com An initial transformation at the alcohol, such as oxidation or formation of a π-allyl complex, could be followed by an intramolecular reaction involving the allene moiety. The allene itself is a versatile participant in such cascades, capable of undergoing cycloadditions, cyclizations, or isomerizations to a conjugated diene, which can then engage in further reactions like Diels-Alder cycloadditions. A plausible cascade could involve an initial metal-catalyzed activation of the alcohol, followed by an intramolecular cyclization onto the allene system to form novel heterocyclic or carbocyclic ring systems.

Stereochemical Control in Reactions Involving Benzenemethanol, 2-(2,3-butadienyl)-

Achieving stereochemical control in reactions is a cornerstone of modern synthetic chemistry. For a substrate like Benzenemethanol, 2-(2,3-butadienyl)-, which is achiral, stereocontrol becomes relevant in reactions that generate new stereocenters.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for generating molecular complexity. When such a reaction is applied to Benzenemethanol, 2-(2,3-butadienyl)-, and multiple stereocenters are formed, diastereoselectivity becomes a key consideration.

The bulky 2-(2,3-butadienyl)- group is expected to exert significant steric influence on the reaction center. In a multi-component reaction involving the benzylic alcohol, the ortho-substituent would likely direct the approach of incoming reagents to the less hindered face of any intermediates. For example, in a domino reaction that creates a new ring and one or more stereocenters on that ring, the substituent's steric demand would favor the formation of one diastereomer over others. This substrate-controlled diastereoselectivity is a common strategy for directing the stereochemical outcome of complex reactions. beilstein-journals.org

Enantioselectivity via Chiral Catalysis (e.g., organocatalysis, transition metal catalysis)

The synthesis of enantiomerically enriched Benzenemethanol, 2-(2,3-butadienyl)- and its derivatives is a significant challenge that can be addressed through chiral catalysis. Both organocatalysis and transition metal catalysis have emerged as powerful strategies for controlling the stereochemical outcome of reactions involving allenyl carbinols. nih.govnih.gov These methods facilitate the creation of chiral centers with high levels of enantioselectivity, which is crucial for applications in pharmaceuticals and materials science. nih.gov

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereoselectivity. chiba-u.jpnih.gov In the context of allenyl carbinols, organocatalysts such as chiral phosphoric acids (CPAs), N-heterocyclic carbenes (NHCs), and chiral amines have been employed. nih.govresearchgate.net For instance, CPAs can catalyze the enantioselective addition of nucleophiles to allenic systems by forming chiral ion-pair intermediates. researchgate.netmdpi.com This approach has been successfully used to synthesize axially chiral allenes from propargylic alcohols, a reaction pathway relevant to the synthesis of the title compound. researchgate.net

Transition metal catalysis offers a complementary approach, employing complexes of metals like palladium, copper, iridium, or cobalt with chiral ligands. researchgate.netscilit.comnih.gov These catalysts can activate the allene or a reaction partner to facilitate enantioselective bond formation. For example, a palladium/copper dual catalytic system has been developed for the enantio- and diastereodivergent benzylic substitution of benzylic geminal dicarboxylates, a method that could be adapted for creating stereocenters in derivatives of Benzenemethanol, 2-(2,3-butadienyl)-. nih.gov Similarly, cobalt-salen complexes have proven effective in catalyzing highly enantioselective carbonyl-ene reactions, providing access to chiral homoallylic alcohols which are structurally related to the target compound. organic-chemistry.org

The table below summarizes representative findings in the enantioselective synthesis of allenyl carbinols and related structures using chiral catalysis.

Catalyst TypeCatalyst/Ligand ExampleReaction TypeSubstrate TypeEnantiomeric Excess (ee)Reference
OrganocatalysisChiral Phosphoric Acid (CPA)1,8-Addition of Indolizines to Propargylic AlcoholsPropargylic AlcoholsUp to 96% researchgate.net
OrganocatalysisOxazaborolidine (CBS Catalyst)Asymmetric ReductionAllenyl KetonesHigh nih.gov
Transition MetalPd/Cu with Chiral Ligands (e.g., FerroPhox)Asymmetric Benzylic SubstitutionBenzylic Geminal Dicarboxylates>99% nih.gov
Transition MetalCo-Salen ComplexCarbonyl-ene Reaction1,1-Disubstituted AlkenesUp to 98% organic-chemistry.org
Transition MetalIridium with Chiral LigandAsymmetric AllylationAllylic CarbonatesGood to Excellent rsc.org

Axial Chirality Transfer from Allene Moiety

The 2,3-butadienyl group in Benzenemethanol, 2-(2,3-butadienyl)- is an allene, a functional group that can exhibit axial chirality when appropriately substituted. nih.gov This form of stereoisomerism arises from the non-planar arrangement of substituents around the C=C=C axis. The transfer of this axial chirality to a new stereocenter, or the transfer of information from a pre-existing chiral center to create the chiral axis, is a sophisticated strategy in asymmetric synthesis. rsc.orgacs.org

Axial-to-central chirality transfer occurs when a reaction at a prochiral center is directed by the existing axial chirality of the allene moiety. The chiral allene creates a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other. This substrate-controlled approach is highly valuable as it does not require an external chiral catalyst.

Conversely, central-to-axial chirality transfer is a powerful method for constructing the chiral allene itself. rsc.org In this process, a reaction is initiated from a molecule containing a chiral center, often a propargylic alcohol derivative, which is then converted into the axially chiral allene. acs.org The stereochemistry of the starting material directly dictates the configuration of the resulting allene axis. For example, the SE2' addition of transient nonracemic propargylic stannanes to aldehydes is a known method for the diastereo- and enantioselective synthesis of allenylcarbinols, where the chirality is transferred from the propargylic precursor. acs.org Computational and experimental studies have elucidated the mechanisms of such transfers, often involving highly ordered transition states where non-covalent interactions play a key role in the stereospecificity of the process. rsc.org

The efficiency of chirality transfer is a critical parameter in these transformations. The table below provides examples of reactions where chirality transfer involving allenes is a key mechanistic feature.

Reaction TypeChirality Transfer TypeKey Reagents/CatalystsOutcomeReference
Addition of Propargylic Stannanes to AldehydesCentral-to-AxialNonracemic Propargylic StannanesDiastereo- and enantioselective synthesis of allenylcarbinols acs.org
Asymmetric Allylic Substitution–IsomerizationCentral-to-AxialIridium Catalyst / Organic BaseSynthesis of axially chiral enamides rsc.org
Allylic Transfer ReactionCentral-to-AxialChirally Modified 2-BorylbutadieneEnantioselective synthesis of homoallenyl alcohols rsc.org
Cycloaddition/Cyclization ReactionsCentral-to-Axial ConversionChiral Organocatalysts (e.g., CPA)Synthesis of atropisomeric biaryls mdpi.com

Theoretical and Computational Chemistry Approaches to Benzenemethanol, 2 2,3 Butadienyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's behavior in chemical reactions, particularly in pericyclic reactions like cycloadditions.

The allene (B1206475) moiety of Benzenemethanol, 2-(2,3-butadienyl)- possesses a unique electronic structure with two perpendicular π systems. This arrangement leads to characteristic frontier orbitals. The HOMO is typically one of the π bonds, making the allene a potential nucleophile or a 2π component in cycloadditions. The LUMO corresponds to the perpendicular π* anti-bonding orbital. The reactivity of allenes in 1,3-dipolar cycloadditions, for instance, is governed by these primary orbital interactions. nih.gov

The benzylic alcohol functionality is dominated by the π system of the aromatic ring and the lone pair orbitals of the oxygen atom. The HOMO of this group will likely have significant contributions from the phenyl ring's π-orbitals, while the LUMO will be a π* orbital of the ring.

Table 1: Representative Frontier Molecular Orbital (FMO) Characteristics for Allene and Benzene (B151609) Moieties.
MoietyOrbitalTypical Energy Range (eV)Description and Reactivity Implication
AlleneHOMO-9.0 to -10.5Localized on one of the C=C π bonds. Acts as a nucleophile or diene component in cycloadditions.
AlleneLUMO+1.5 to +3.0Localized on the perpendicular C=C π* bond. Site for nucleophilic attack.
BenzeneHOMO-9.2Degenerate π orbitals of the aromatic ring. Participates in electrophilic aromatic substitution.
BenzeneLUMO-1.1Degenerate π* orbitals of the aromatic ring. Can accept electron density.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and core orbitals that align with the classic Lewis structure concept. uni-muenchen.de This method provides valuable information on atomic charges, hybridization, and stabilizing electronic interactions within the molecule.

For Benzenemethanol, 2-(2,3-butadienyl)-, an NBO analysis would quantify the charge distribution, revealing the polarity of the C-O bond in the alcohol group and the charge on the unique sp-hybridized central carbon of the allene. It would also detail the hybridization of each atom, confirming the sp² character of the terminal allene carbons and the aromatic carbons, and the sp character of the central allene carbon.

A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This reveals stabilizing donor-acceptor interactions, such as hyperconjugation. In this molecule, significant interactions would be expected between the filled π orbitals of the benzene ring (donors) and the empty π* orbitals of the adjacent allene group (acceptors), and vice-versa. Similarly, interactions involving the oxygen lone pairs and adjacent anti-bonding orbitals can be quantified. These delocalization energies indicate the electronic communication between the functional groups, which influences the molecule's stability and reactivity.

Table 2: Hypothetical Natural Bond Orbital (NBO) Data for Key Structural Features of Benzenemethanol, 2-(2,3-butadienyl)-.
Atom/BondNBO ParameterExpected Value/DescriptionSignificance
Oxygen (Alcohol)Natural Charge~ -0.7 eIndicates high polarity of the C-O and O-H bonds.
Central Allene CarbonNatural Charge~ +0.1 eSlightly electrophilic character at the central carbon.
Central Allene CarbonHybridizationsp~1.0Confirms the linear geometry and bonding characteristics.
π(Cortho-Cipso) → σ(Cipso-Callene)Stabilization Energy (E(2))> 2 kcal/molIndicates electronic delocalization from the benzene ring to the allene substituent.
LP(O) → σ(Cbenzyl (B1604629)-H)Stabilization Energy (E(2))~ 1-2 kcal/molHyperconjugative interaction involving the oxygen lone pair.

For Benzenemethanol, 2-(2,3-butadienyl)-, DFT would be invaluable for exploring potential reaction pathways, such as intramolecular cycloadditions. For example, the allene moiety could undergo a [2+2] cycloaddition with the adjacent π-system of the benzene ring, a reaction that is often photochemically allowed. bg.ac.rs DFT calculations could determine the activation energy for such a process, indicating its feasibility. Other possible reactions include rearrangements, oxidations of the alcohol, or additions to the allene. nih.gov Computational studies on Rh(I)-catalyzed cycloadditions with allenes have successfully used DFT to explain reactivity and selectivity, showing that steric factors can raise the barrier for competing side reactions like allene dimerization, thus favoring the desired cycloaddition. nih.gov

Table 3: Representative DFT-Calculated Activation Free Energies (ΔG) for Reactions Involving Allenes.
Reaction TypeReactantsComputational LevelCalculated ΔG (kcal/mol)Reference
1,3-Dipolar CycloadditionMethyl Azide + PropadieneBP86/TZ2P17.5 researchgate.net
Palladium-Mediated Cycloadditionπ-Allenyl Palladium Species + TropsulfimideB3LYP(D3BJ)/def2-tzvp11.9 mdpi.com
[8+2] Stepwise CycloadditionDienylfuran + DMADM06-2X/6-311+G(d,p)21.7 pku.edu.cn
H-Abstraction (Oxidation)Benzyl Alcohol + NO3 RadicalM06-2X/6-311+G(d,p)2.7 researchgate.net

Elucidation of Reaction Mechanisms via Transition State Theory

Transition State Theory (TST) provides a framework for understanding reaction rates by analyzing the properties of the "activated complex" or transition state (TS)—the highest energy point along a reaction path. wikipedia.org Computational chemistry is used to locate these saddle points on the potential energy surface and characterize their structure and energy, which are essential inputs for TST calculations to estimate reaction kinetics. wikipedia.org

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the potential energy of a molecule or system of molecules as a function of its geometry. wayne.edu From a computational perspective, exploring a PES allows for the identification of stable structures (minima, corresponding to reactants, intermediates, and products) and transition states (first-order saddle points) that connect them. wayne.eduresearchgate.net

Table 4: Key Points on a Hypothetical Potential Energy Surface (PES) for an Intramolecular Cycloaddition.
Point on PESDescriptionRelative Energy (kcal/mol)Key Geometric Features
Reactant (R)Benzenemethanol, 2-(2,3-butadienyl)-0.0Optimized ground state geometry.
Transition State (TS)Highest energy point along the reaction coordinate.+25.0 (Hypothetical)Partially formed C-C bonds; distorted allene and benzene moieties.
Product (P)Cyclized bicyclic product.-15.0 (Hypothetical)Fully formed new C-C bonds; strained four-membered ring.

Once a transition state structure has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it is the correct TS for the reaction of interest. researchgate.net An IRC calculation traces the minimum energy path downhill from the saddle point in both the forward and reverse directions. researchgate.net A successful IRC calculation will connect the transition state to the reactant minimum on one side and the product minimum on the other, thereby validating the proposed reaction pathway. researchgate.net

The IRC path provides a detailed view of the geometric changes that occur during the transformation from reactant to product. By analyzing the structures at various points along the IRC, one can observe the precise sequence of bond breaking and bond formation. For example, in a cycloaddition of the allene group, the IRC would show the two new carbon-carbon bonds forming in concert as the system moves from the transition state to the cyclized product.

Table 5: Hypothetical Data Points Along an Intrinsic Reaction Coordinate (IRC) Path for C-C Bond Formation.
IRC Point (Reaction Coordinate)Relative Energy (kcal/mol)Forming C-C Bond Distance (Å)Description
-2.0+10.52.85Approaching the TS from the reactant side.
0.0+25.02.20Transition State (saddle point).
+2.0+8.01.85Moving towards the product side.
+5.0-15.01.58Product minimum.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Computational chemistry is instrumental in predicting the outcomes of complex reactions involving polyfunctional molecules such as Benzenemethanol, 2-(2,3-butadienyl)-. The presence of the allene and benzyl alcohol moieties offers multiple reactive sites, leading to potential challenges in controlling regioselectivity and stereoselectivity.

In transformations involving the allenyl group, such as cycloadditions or additions of various reagents, theoretical calculations can elucidate the factors governing the selective formation of one isomer over another. For instance, in metal-catalyzed reactions, density functional theory (DFT) can be used to model the transition states for different reaction pathways. The relative energies of these transition states can indicate the preferred regio- and stereochemical outcome.

Additives can have a pronounced effect on both regioselectivity and stereoselectivity in reactions involving allenyl alcohols. nih.gov For example, in cobalt(III)-catalyzed reactions, the choice of additive can significantly influence the formation of allenyl alcohol versus homopropargyl alcohol products and their stereoselectivity. nih.gov Computational models can help to understand the role of these additives in the catalytic cycle.

The prediction of enantioselectivity is another key area where computational methods are applied. For the synthesis of chiral molecules, understanding the factors that control the formation of one enantiomer over the other is crucial. nih.gov Computational studies can investigate the mechanism of asymmetric catalytic reactions, such as the addition of organometallic reagents to aldehydes to form chiral α-allenic alcohols. beilstein-journals.org These studies can reveal the origins of enantioselectivity by analyzing the interactions between the substrate, catalyst, and reagents in the transition state. beilstein-journals.org

Table 1: Theoretical Approaches to Predicting Selectivity in Allenyl Alcohol Reactions

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Modeling transition states of cycloaddition reactions Regioselectivity and stereoselectivity
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigating enzyme-catalyzed reactions Enantioselectivity
Ab initio methods Calculating reaction energy profiles Reaction feasibility and product distribution

Conformational Analysis of the Benzenemethanol and Butadienyl Moieties

The three-dimensional structure of Benzenemethanol, 2-(2,3-butadienyl)- is crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and the energy barriers for interconversion between them.

The conformational preferences of the benzenemethanol moiety are influenced by the interplay of steric and electronic effects. For the parent benzyl alcohol, several low-energy conformations exist. rsc.org The orientation of the hydroxymethyl group relative to the benzene ring can be studied using a combination of molecular mechanics for initial conformational searches and more accurate ab initio or DFT methods for energy calculations. rsc.org The calculation of NMR chemical shifts, particularly 13C shifts, and their comparison with experimental data can provide valuable information on the preferred conformations in solution. rsc.org

The butadienyl group introduces additional conformational flexibility. The rotation around the single bond connecting the allene to the benzene ring will have a specific energy profile. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable rotational isomers. The interaction between the π-systems of the allene and the benzene ring will play a significant role in determining these preferences.

Table 2: Key Torsional Angles in Benzenemethanol, 2-(2,3-butadienyl)- for Conformational Analysis

Dihedral Angle Description Expected Influence on Conformation
C(aryl)-C(aryl)-C(methylene)-O Rotation of the hydroxymethyl group Influences intramolecular hydrogen bonding possibilities and steric interactions.
C(aryl)-C(aryl)-C(allenyl)-C Rotation of the butadienyl group Affects the π-π interactions between the aromatic ring and the allene.

Solvent Effects on Reactivity and Reaction Mechanisms

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. For reactions involving Benzenemethanol, 2-(2,3-butadienyl)-, both explicit and implicit solvent models can be used in computational studies to understand these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. It can be used to study how the polarity of the solvent affects the energies of reactants, transition states, and products, thereby influencing the reaction kinetics and thermodynamics.

Explicit solvent models involve including a number of solvent molecules in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For Benzenemethanol, 2-(2,3-butadienyl)-, the hydroxyl group can act as a hydrogen bond donor and acceptor. In protic solvents, these interactions can significantly stabilize the ground and transition states, affecting reactivity.

For example, in heterocyclization reactions of related compounds, the choice of solvent has been shown to be critical. acs.org In one study, cyclic ethers were found to be the most suitable solvents, while chlorinated solvents, alcohols, and aromatic hydrocarbons led to the decomposition of the starting material. acs.org Computational modeling could help to rationalize these experimental observations by examining the specific interactions between the substrate, catalyst, and solvent molecules.

Table 3: Computational Models for Studying Solvent Effects

Model Description Application to Benzenemethanol, 2-(2,3-butadienyl)-
Implicit Solvation (e.g., PCM) Solvent is a continuous dielectric medium. Predicting the effect of solvent polarity on reaction rates and equilibria.
Explicit Solvation Individual solvent molecules are included in the calculation. Studying specific hydrogen bonding interactions between the hydroxyl group and protic solvents.

Advanced Characterization Methodologies for Elucidating Reaction Pathways and Complex Products Derived from Benzenemethanol, 2 2,3 Butadienyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Advanced NMR techniques offer unparalleled insight into the three-dimensional structure and behavior of molecules in solution. For a flexible and reactive molecule like Benzenemethanol, 2-(2,3-butadienyl)-, these methods are indispensable for assigning stereochemistry, understanding conformational preferences, and monitoring reactions in real-time.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of through-bond connectivity. This information is critical for determining the relative stereochemistry and preferred conformation of molecules.

For Benzenemethanol, 2-(2,3-butadienyl)-, a NOESY or ROESY experiment would be instrumental in defining the spatial relationship between the protons of the butadienyl group and those on the aromatic ring and the benzylic carbon. For instance, a correlation between the allenic proton H-2' and a specific aromatic proton would indicate a conformational preference where the allenic chain folds back over the ring. The presence or absence of such cross-peaks provides crucial constraints for building a three-dimensional model of the molecule.

Table 1: Hypothetical NOESY/ROESY Correlations for Benzenemethanol, 2-(2,3-butadienyl)-

Proton 1Proton 2Expected Correlation IntensityStructural Implication
H (Benzylic CH-OH)H-3 (Aromatic)MediumIndicates a preferred rotameric state around the C-aryl to C-benzylic bond.
H-1' (Allenic)H-3 (Aromatic)Weak to MediumSuggests proximity due to rotation, defining the orientation of the allenic substituent relative to the ring.
H-4' (Allenic)H (Benzylic CH-OH)WeakProvides information on the overall folding and conformation of the side chain.
H (Hydroxyl OH)H (Benzylic CH-OH)Strong (in aprotic solvent)Confirms proximity and can indicate hydrogen bonding or specific rotamer populations.

Molecules that are not conformationally rigid, such as Benzenemethanol, 2-(2,3-butadienyl)-, often exist as a mixture of rapidly interconverting conformers at room temperature. nih.gov Variable Temperature (VT) NMR spectroscopy is a technique used to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to slow down or speed up conformational exchange rates.

At low temperatures, the exchange can be slowed to the point where separate signals for each distinct conformer become visible, a phenomenon known as decoalescence. nih.govfu-berlin.de Analyzing the spectra at various temperatures allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) associated with the conformational equilibrium. researchgate.net For Benzenemethanol, 2-(2,3-butadienyl)-, VT-NMR could be used to study the rotational barriers around the C-aryl to C-benzylic bond and the C-aryl to C-allenyl bond, providing quantitative data on the energetic landscape of its different shapes. nih.gov

Table 2: Illustrative Data from a Variable Temperature NMR Study

Temperature (°C)Observed Spectral Feature for Aromatic Proton H-6Interpretation
25Broad singletFast exchange between two or more conformers on the NMR timescale.
-20Very broad peak (Coalescence point)The rate of conformational exchange is comparable to the NMR frequency difference between the conformers.
-60Two distinct doubletsSlow exchange limit; signals for individual conformers are resolved, allowing for population analysis.

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. rsc.org Since larger molecules diffuse more slowly than smaller ones, DOSY can generate a pseudo-spectrum where signals from different components are separated along a "diffusion" axis.

This technique is exceptionally useful for analyzing complex reaction mixtures without prior separation. In the context of reactions involving Benzenemethanol, 2-(2,3-butadienyl)-, DOSY could be used to:

Monitor Reaction Progress: By tracking the disappearance of the reactant's signal and the appearance of product signals, each identified by its unique diffusion coefficient. rsc.org

Identify Intermediates: Transient species with different molecular sizes than the reactant or product may be identified.

Analyze Complex Product Mixtures: Differentiate between monomers, dimers, and other oligomeric products formed during polymerization or decomposition reactions, as each will have a distinct diffusion coefficient. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for parent ions and their fragments. This capability is fundamental to identifying unknown products and intermediates in a reaction mixture, thereby helping to piece together mechanistic pathways.

Isotopic labeling is a powerful technique for tracing the fate of specific atoms through a chemical reaction. nih.govnih.gov By strategically replacing an atom in Benzenemethanol, 2-(2,3-butadienyl)- with a heavier isotope (e.g., ²H for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can follow the label's position in the products using HRMS. This provides definitive evidence for proposed reaction mechanisms. nih.gov

For example, to investigate a suspected rearrangement involving the benzylic hydrogen, one could synthesize a version of the starting material with deuterium (B1214612) at the benzylic position. Analysis of the reaction products by HRMS would reveal whether the deuterium atom has remained in its original position, migrated elsewhere in the molecule, or been eliminated. This approach can distinguish between competing reaction pathways that would otherwise be indistinguishable. nih.gov

Table 3: Example of an Isotopic Labeling Experiment Design

Labeled ReactantHypothesized ReactionExpected Product Mass (HRMS)Mechanistic Insight Gained
Benzenemethanol, 2-(2,3-butadienyl)- (¹⁸O-labeled hydroxyl)EsterificationM + 2 (¹⁸O retained)Confirms the alcohol oxygen is incorporated into the ester product.
Benzenemethanol, 2-(2,3-butadienyl)- (²H-labeled benzylic C-H)Oxidation to KetoneM - 2 (²H is lost)Verifies that the benzylic C-H bond is broken during the oxidation process.
Benzenemethanol, 2-(2,3-butadienyl)- (¹³C-labeled at C-1 of allene)Cyclization involving the allene (B1206475)Mass of product contains the ¹³C labelTraces the incorporation of the allenic carbon into the new ring structure.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the precursor ion's structure. nih.gov

By analyzing the fragmentation pattern of Benzenemethanol, 2-(2,3-butadienyl)- and its reaction products, one can deduce their structural connectivity. nih.gov For example, the loss of a water molecule (18 Da) would be characteristic of the alcohol functionality, while specific cleavages at the bond between the aromatic ring and the benzylic carbon or along the allenic chain would provide further structural details. nih.govyoutube.com Comparing the MS/MS spectra of an unknown product with that of a suspected structure can provide strong evidence for its identification. This is particularly valuable for distinguishing between isomers, which have the same exact mass but different structures and thus different fragmentation patterns. nih.gov

X-ray Crystallography of Crystalline Derivatives and Complex Reaction Products

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. creative-biostructure.com For complex molecules derived from Benzenemethanol, 2-(2,3-butadienyl)-, this methodology offers unparalleled insight into molecular geometry, stereochemistry, and intermolecular interactions, which are crucial for understanding reaction mechanisms and the properties of novel compounds. The primary prerequisite for this technique is the successful growth of a high-quality single crystal of the derivative or reaction product. jst.go.jp

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. This data allows for the calculation of a three-dimensional electron density map of the molecule, from which the precise positions of individual atoms can be determined. creative-biostructure.com Key structural parameters such as bond lengths, bond angles, and torsion angles are elucidated with a high degree of precision.

In the context of derivatives of Benzenemethanol, 2-(2,3-butadienyl)-, X-ray crystallography can be instrumental in several ways. For instance, in reactions involving the allene moiety, which can lead to a variety of cyclic or rearranged products, X-ray diffraction provides irrefutable proof of the resulting molecular structure. This is particularly valuable when other spectroscopic methods, such as NMR or mass spectrometry, yield ambiguous results. Furthermore, for chiral derivatives, crystallographic analysis of an enantiomerically pure sample can determine the absolute configuration of stereocenters. researchgate.net

Detailed research on related molecular systems, such as halogenated benzyl (B1604629) alcohols, demonstrates the power of X-ray crystallography in understanding the supramolecular assembly of molecules in the solid state. nih.gov These studies reveal how intermolecular forces, including hydrogen bonding and π-π stacking, dictate the crystal packing. nih.gov For derivatives of Benzenemethanol, 2-(2,3-butadienyl)-, understanding these interactions is vital for crystal engineering and the rational design of materials with specific physical properties.

While specific crystallographic data for derivatives of Benzenemethanol, 2-(2,3-butadienyl)- are not widely published, the following table illustrates the type of information that would be obtained from a successful single-crystal X-ray diffraction experiment on a hypothetical crystalline derivative.

Crystallographic ParameterDescriptionIllustrative Value
Chemical FormulaThe elemental composition of the molecule in the crystal.C12H14O2
Formula WeightThe mass of one mole of the compound.190.24 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.123(4) Å b = 5.432(2) Å c = 18.765(7) Å
α, β, γ (°)The angles of the unit cell.α = 90° β = 98.76(5)° γ = 90°
Volume (ų)The volume of the unit cell.1018.9(8) ų
ZThe number of molecules in the unit cell.4
Density (calculated)The calculated density of the crystal.1.239 g/cm³
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.045

The successful application of X-ray crystallography to complex reaction products of Benzenemethanol, 2-(2,3-butadienyl)- would provide definitive structural evidence, confirming reaction pathways and enabling a deeper understanding of the chemical transformations of this versatile compound.

Applications of Benzenemethanol, 2 2,3 Butadienyl in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The axial chirality of the 1,3-disubstituted allene (B1206475) unit in Benzenemethanol, 2-(2,3-butadienyl)- makes it a valuable chiral building block in asymmetric synthesis. researchgate.net The controlled synthesis of enantiomerically enriched forms of this compound can provide access to a variety of stereochemically defined products. The transfer of chirality from the allene moiety to new stereocenters is a key strategy in modern synthetic chemistry.

Recent advancements in catalysis have enabled the stereodivergent synthesis of benzylic alcohol derivatives, allowing for the selective formation of either diastereomer from the same starting material. nih.gov This level of control is crucial for the synthesis of complex molecules with multiple stereocenters. The application of palladium and copper co-catalyzed asymmetric benzylic substitution reactions represents a powerful tool for constructing chiral benzylic alcohol derivatives with high enantioselectivity. nih.gov

Table 1: Key Strategies in Asymmetric Synthesis Utilizing Similar Structural Motifs

Catalytic System Transformation Key Feature
Palladium/Chiral Norbornene Asymmetric Alkenyl Catellani Reaction Construction of C-N axial chirality
Scandium(III)/N,N'-dioxide Complex Asymmetric Conjugate Addition Synthesis of chiral trisubstituted 1,2-allenyl ketones

The enantioenriched forms of Benzenemethanol, 2-(2,3-butadienyl)- can be envisioned to participate in a range of stereoselective transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and nucleophilic additions, to generate highly functionalized, optically active products.

Precursor for Structurally Diverse Heterocyclic Compounds

The proximate reactivity of the alcohol and allene functionalities in Benzenemethanol, 2-(2,3-butadienyl)- makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. Intramolecular cyclization reactions can be triggered by a number of methods, leading to the formation of oxygen-containing heterocycles such as furans, pyrans, and other more complex ring systems.

For instance, the palladium-catalyzed cyclization of allenes in the presence of other unsaturated carbon-carbon bonds is a well-established method for constructing carbo- and heterocyclic frameworks. acs.org Furthermore, 2-aminobenzyl alcohols, structural analogs where the hydroxyl group is replaced by an amino group, are extensively used in the synthesis of N-heterocycles like quinolines and quinazolines. researchgate.net This suggests that Benzenemethanol, 2-(2,3-butadienyl)- could be a valuable precursor for oxygen-containing heterocycles through analogous synthetic strategies. The use of alkynyl aldehydes, which share reactivity patterns with allenes, in the synthesis of N-, O-, and S-heterocycles further underscores the potential of this versatile building block. nih.gov

Table 2: Examples of Heterocycle Synthesis from Related Precursors

Precursor Type Heterocyclic Product Method
2-Aminobenzyl alcohols Quinolines, Quinazolines Various metal-catalyzed reactions researchgate.net
Aryl/alkyl alkynyl aldehydes N-, O-, and S-heterocycles Transition metal-catalyzed and metal-free transformations nih.gov

Role in the Total Synthesis of Complex Natural Products and Analogues

The structural motifs present in Benzenemethanol, 2-(2,3-butadienyl)- are found in a number of biologically active natural products. The ability to construct the core of these molecules efficiently and with high stereocontrol is a primary objective of total synthesis. The unique reactivity of the allenic and benzylic alcohol moieties can be harnessed to forge key bonds in the synthesis of complex natural products and their analogues. mdpi.com

For example, the development of synthetic routes to benzyl (B1604629) alcohol and salicylaldehyde-type polyketide metabolites often involves the strategic introduction of oxygenated functionalities on an aromatic ring. mdpi.com The inherent structure of Benzenemethanol, 2-(2,3-butadienyl)- provides a head start in the synthesis of such compounds.

Development of Novel Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.org The reactivity of the allenic system in Benzenemethanol, 2-(2,3-butadienyl)- offers opportunities for the development of novel carbon-carbon bond-forming reactions. The central sp-hybridized carbon of the allene is electrophilic and susceptible to attack by nucleophiles, while the terminal sp2 carbons can participate in a variety of transition metal-catalyzed cross-coupling reactions. chemistry.coachyoutube.com

Palladium-catalyzed reactions, such as the Heck and Suzuki reactions, are powerful methods for forming C-C bonds and could be applied to the allenic portion of the molecule. chemistry.coachyoutube.com Furthermore, the benzylic alcohol can be activated to participate in substitution reactions, providing another avenue for C-C bond formation. organic-chemistry.org The combination of these reactive sites in a single molecule allows for sequential or cascade reactions to build molecular complexity rapidly. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.